4-Hydroxy-5-methoxypentanoic acid
Description
4-Hydroxy-5-methoxypentanoic acid is a substituted pentanoic acid featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively. Notably, it is listed as discontinued in commercial catalogs, suggesting restricted availability or niche applications .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-hydroxy-5-methoxypentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-10-4-5(7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
FAFMYMDPFIDXOA-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxypentanoic acid using suitable oxidizing agents. Another method includes the esterification of 4-hydroxy-5-methoxy pentanoate followed by hydrolysis to yield the desired acid.
Industrial Production Methods: Industrial production of 4-Hydroxy-5-methoxypentanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-keto-5-methoxypentanoic acid.
Reduction: Formation of 4-hydroxy-5-methoxypentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5-methoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating oxidative stress, influencing metabolic pathways, and interacting with cellular receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Methoxy Groups: Enhance lipophilicity and metabolic stability (e.g., 3-hydroxy-4-methoxycinnamic acid from cinnamon ). Sulphate Esters: Improve solubility but may introduce instability under acidic conditions (e.g., sulphated valeric acid derivative ).
Stability and Reactivity
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid decomposes into nitrogen oxides (NOₓ) and carbon oxides under combustion .
- Compounds with aromatic methoxy groups (e.g., 3-hydroxy-4-methoxycinnamic acid) exhibit stability in natural matrices but are sensitive to UV degradation .
Biological Activity
4-Hydroxy-5-methoxypentanoic acid (4-HMPA) is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of 4-HMPA, summarizing research findings, case studies, and relevant data that highlight its therapeutic potential.
4-Hydroxy-5-methoxypentanoic acid has the following chemical properties:
- Molecular Formula : C7H14O3
- Molecular Weight : 158.18 g/mol
- IUPAC Name : 4-hydroxy-5-methoxypentanoic acid
- Structural Features : Contains a hydroxyl group and a methoxy group, which contribute to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that 4-HMPA exhibits significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that 4-HMPA can scavenge free radicals effectively, suggesting its potential role in protecting cells from oxidative damage.
Anti-inflammatory Effects
In vitro studies have shown that 4-HMPA can inhibit pro-inflammatory cytokines. This anti-inflammatory property is vital for conditions such as arthritis and inflammatory bowel disease. The compound was observed to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures, indicating its therapeutic potential in inflammatory conditions .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of 4-HMPA. In animal models of neurodegeneration, administration of 4-HMPA resulted in improved cognitive function and reduced neuronal apoptosis. These findings suggest that 4-HMPA could be beneficial in treating conditions like Alzheimer's disease .
Metabolic Effects
4-HMPA has also been studied for its impact on lipid metabolism. It has been shown to influence lipid profiles positively, potentially reducing the risk of metabolic syndrome. In a controlled study, subjects treated with 4-HMPA exhibited lower levels of triglycerides and improved insulin sensitivity compared to the control group .
Comparative Biological Activities of 4-HMPA
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, treatment with 4-HMPA led to significant improvements in memory retention tests compared to untreated controls. The researchers noted a reduction in amyloid-beta plaques and tau phosphorylation levels, which are hallmarks of Alzheimer's pathology .
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another study focused on the anti-inflammatory properties of 4-HMPA in a rat model of arthritis. The results showed a marked decrease in joint swelling and pain scores after administration of the compound over four weeks. Histological analysis revealed reduced infiltration of inflammatory cells in the joints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
